1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-ethoxyphenyl)thiourea
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Description
Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed methods for synthesizing complex quinoline derivatives, highlighting the versatility of quinoline structures for various applications. For instance, efficient syntheses of quinoline metabolites have been achieved, demonstrating the compound's role in synthetic chemistry (Mizuno et al., 2006).
Antibacterial Activities
The antibacterial potential of quinoline derivatives has been explored, with some compounds showing activity against various bacterial strains. A study on 8-hydroxyquinoline derivative and its metal complexes reveals significant antibacterial activity, which suggests potential applications in combating bacterial infections (Abuthahir et al., 2014).
Corrosion Inhibition
Quinoline compounds have also been studied for their corrosion inhibition properties. Quantum chemical calculations based on DFT method were performed on quinoxalines, demonstrating their potential as corrosion inhibitors for metals in acidic environments (Zarrouk et al., 2014).
Biological Evaluation and Drug Discovery
Quinoline derivatives are evaluated for their potential as antimicrobial agents, showcasing the broad spectrum of biological activities inherent to these compounds. Synthesis and biological evaluation of thiazolidinones as antimicrobial agents provide insights into their mechanism and efficacy (Patel et al., 2012).
Molecular Docking and Antioxidant Studies
Quinoline derivatives have been subject to molecular docking and antioxidant studies, suggesting their application in developing treatments for inflammation, malaria, and tuberculosis. Chemosensing and molecular docking studies of acylthiourea derivatives reveal good antioxidant activity, further emphasizing the therapeutic potential of quinoline compounds (Kalaiyarasi et al., 2019).
Properties
IUPAC Name |
1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-ethoxyphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-4-27-19-9-7-18(8-10-19)24-22(28)23-12-11-17-13-16-6-5-14(2)15(3)20(16)25-21(17)26/h5-10,13H,4,11-12H2,1-3H3,(H,25,26)(H2,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRZWFNHQSFYMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NCCC2=CC3=C(C(=C(C=C3)C)C)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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